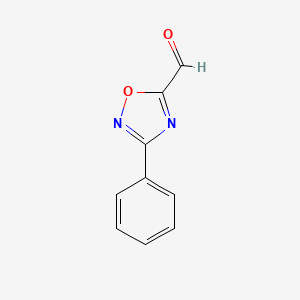

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

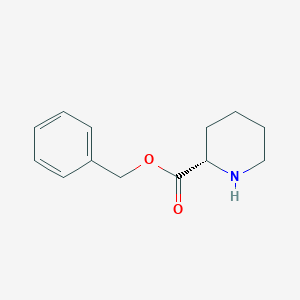

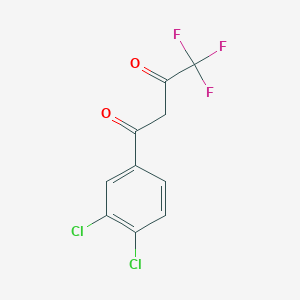

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is a chemical compound that has been studied for its potential applications in various fields . It is part of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing nitrogen and oxygen as heteroatoms .

Synthesis Analysis

The synthesis of this compound involves several steps. The cyclization mechanism involves nucleophilic attack of the free amine on the carbonyl carbon . The yield of the synthesis process can vary, but it has been reported to be as high as 78.80% .Molecular Structure Analysis

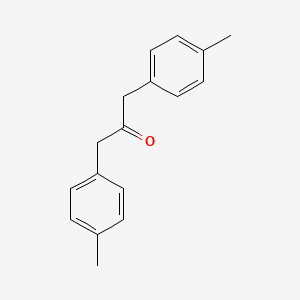

The molecular structure of this compound includes a phenyl group attached to the 3-position of the 1,2,4-oxadiazole ring and a carbaldehyde group at the 5-position .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can lead to a variety of products . The compound can undergo various transformations, including reactions with other organic compounds .Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 217.22 . The compound has been described as having a melting point of 270-272°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of 3-phenyl-1,2,4-oxadiazole-5-carbaldehydes has been successfully achieved starting from corresponding chloromethyl and dichloromethyl derivatives. These aldehydes demonstrate stability in their hydrated form, a phenomenon discussed based on relevant spectroscopic data (Palazzo, Baiocchi, & Picconi, 1979).

Photophysical Properties

- The preparation of BODIPYs with oxadiazole groups at specific positions using 3-phenyl-5-(5-phenyl-1H-pyrrol-3-yl)-1,2,4-oxadiazole was explored. These compounds' photophysical properties were characterized, contributing to the understanding of their potential in various applications (Matveeva et al., 2022).

Antimicrobial Activity

- 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde derivatives have been examined for antimicrobial properties. A study synthesized and tested -nitro-1,2,4oxadiazole-5-carbaldehyde hydrazones against standard microbial strains, highlighting the antimicrobial potential of these compounds (Tyrkov & Sukhenko, 2004).

Antitumor Activity

- The compound has shown promise in antitumor activities. A study synthesized oxadiazole thioglycosides, which were evaluated in vitro against breast and liver cell lines, demonstrating significant anti-tumor activities (Abu-Zaied, El-Telbani, Elgemeie, & Nawwar, 2011).

Chemical Genetics and Apoptosis Induction

- A cell-based phenotypic assay for apoptosis inducers identified small molecules including 3-aryl-5-aryl-1,2,4-oxadiazoles, indicating their role in apoptosis induction and potential in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).

Synthesis and Crystal Structure

- The crystal structure of related compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined, aiding in the understanding of molecular geometry and potential interactions (Xu & Shi, 2011).

Wirkmechanismus

Target of Action

Oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property may influence their interaction with biological targets.

Biochemical Pathways

Some oxadiazoles have been shown to disrupt growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence .

Result of Action

Oxadiazoles have been reported to exhibit anti-infective activities .

Biochemische Analyse

Biochemical Properties

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It has been observed to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. The compound’s aldehyde group is particularly reactive, allowing it to form Schiff bases with amino groups in proteins, thereby modifying their activity and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and impact cellular metabolism. For instance, it has been reported to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier proteins and can bind to intracellular proteins, affecting its localization and accumulation. This distribution pattern is crucial for its biological activity, as it determines the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be modulated by its localization, with specific effects observed in different organelles. For example, its presence in the mitochondria can impact mitochondrial respiration and energy production .

Eigenschaften

IUPAC Name |

3-phenyl-1,2,4-oxadiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILKDGOSWNDPRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502908 |

Source

|

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73217-75-1 |

Source

|

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.